Enzyme Inhibition Potency: Bis-THF-Derived Darunavir vs. Non-Bis-THF Protease Inhibitor Amprenavir
Inhibitors derived from the (3R,3aS,6aR)-bis-THF ligand, such as darunavir, exhibit substantially higher binding affinity for wild-type HIV-1 protease compared to first-generation inhibitors that lack this ligand, such as amprenavir. This difference is quantifiable via the inhibition constant (Ki) [1].
| Evidence Dimension | HIV-1 protease inhibition constant (Ki) |
|---|---|
| Target Compound Data | Darunavir (bis-THF-derived) Ki = 16 pM |
| Comparator Or Baseline | Amprenavir (non-bis-THF) Ki = 600 pM |
| Quantified Difference | 37.5-fold higher affinity (lower Ki) for darunavir |
| Conditions | In vitro enzyme inhibition assay using purified HIV-1 protease |
Why This Matters
The ~37.5-fold improvement in binding affinity is a critical differentiator for selecting the bis-THF scaffold over alternative P2 ligands in the development of high-potency HIV-1 protease inhibitors.
- [1] Ghosh, A. K.; Chapsal, B. D.; Weber, I. T.; Mitsuya, H. Design of HIV Protease Inhibitors Targeting Protein Backbone: An Effective Strategy for Combating Drug Resistance. Acc. Chem. Res. 2008, 41 (1), 78–86. View Source
